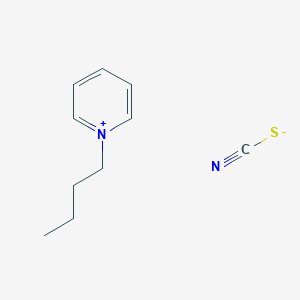
1-Butylpyridin-1-ium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylpyridin-1-ium thiocyanate is an ionic liquid composed of a butyl-substituted pyridinium cation and a thiocyanate anion Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butylpyridin-1-ium thiocyanate can be synthesized through a quaternization reaction between pyridine and butyl bromide, followed by an anion exchange reaction with potassium thiocyanate. The general reaction scheme is as follows:
-
Quaternization Reaction:
- Pyridine is reacted with butyl bromide in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.
- The reaction produces 1-butylpyridin-1-ium bromide as an intermediate.
-
Anion Exchange Reaction:
- The 1-butylpyridin-1-ium bromide is then reacted with potassium thiocyanate in water or another polar solvent.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the anion exchange is complete, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified through techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1-Butylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate anion can act as a nucleophile, participating in substitution reactions with electrophiles.
Coordination Chemistry:
Redox Reactions: The compound can participate in redox reactions, where the thiocyanate anion can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Coordination Chemistry: Metal salts such as copper(II) sulfate or iron(III) chloride are used, with reactions conducted in aqueous or organic solvents.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed, depending on the desired redox process.
Major Products Formed
Nucleophilic Substitution: Products include alkyl thiocyanates and acyl thiocyanates.
Coordination Chemistry: Metal-thiocyanate complexes with varying stoichiometries and geometries.
Redox Reactions: Products depend on the specific redox conditions but may include oxidized or reduced forms of the thiocyanate anion.
Aplicaciones Científicas De Investigación
1-Butylpyridin-1-ium thiocyanate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring polar, non-volatile solvents.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential as a drug delivery medium and in the formulation of pharmaceuticals.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its ionic conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1-butylpyridin-1-ium thiocyanate depends on its specific application:
As a Solvent: The ionic nature of the compound allows it to dissolve a wide range of substances, facilitating chemical reactions and processes.
As a Catalyst: The thiocyanate anion can participate in catalytic cycles, enhancing reaction rates and selectivity.
In Biological Systems: The compound can interact with cellular components, potentially disrupting microbial cell membranes or interfering with metabolic pathways.
Comparación Con Compuestos Similares
1-Butylpyridin-1-ium thiocyanate can be compared with other ionic liquids and thiocyanate-containing compounds:
Similar Compounds:
Uniqueness
Thermal Stability: this compound exhibits higher thermal stability compared to some other ionic liquids.
Solubility: It has excellent solubility for a wide range of organic and inorganic substances.
Versatility: The compound’s unique combination of a butyl-substituted pyridinium cation and a thiocyanate anion provides distinct chemical and physical properties, making it suitable for diverse applications.
Propiedades
Número CAS |
359399-64-7 |
|---|---|
Fórmula molecular |
C10H14N2S |
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
1-butylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C9H14N.CHNS/c1-2-3-7-10-8-5-4-6-9-10;2-1-3/h4-6,8-9H,2-3,7H2,1H3;3H/q+1;/p-1 |
Clave InChI |
XHDQKIBYDFFAGT-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1=CC=CC=C1.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


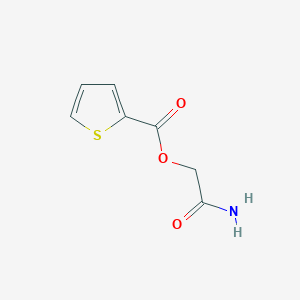
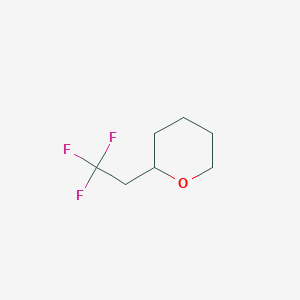
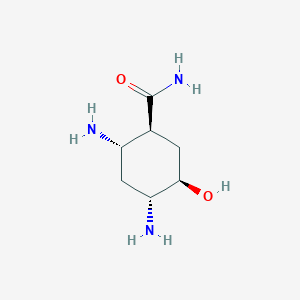
![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
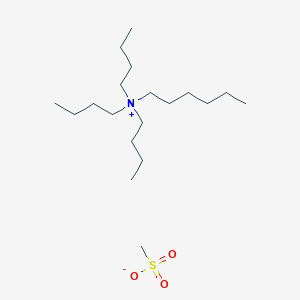
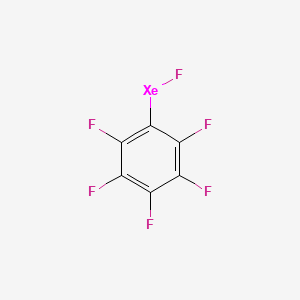
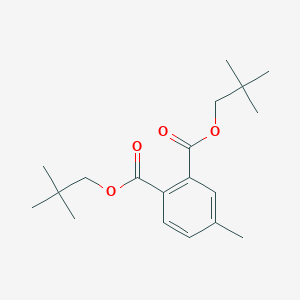
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
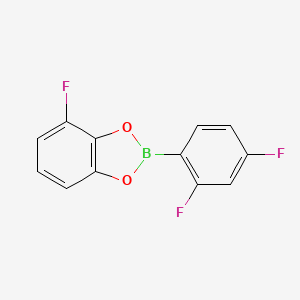
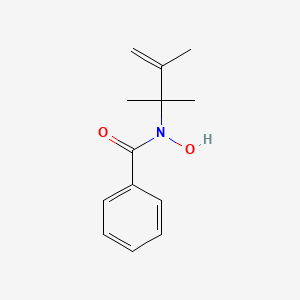
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
